Methyl 2-butynoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244950. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

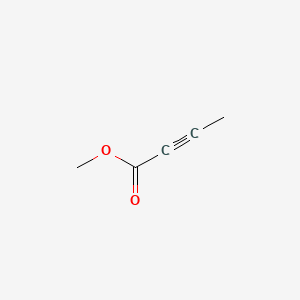

Structure

3D Structure

Properties

IUPAC Name |

methyl but-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-3-4-5(6)7-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQCANQILFWSDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177876 | |

| Record name | 2-Butynoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23326-27-4 | |

| Record name | 2-Butynoic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023326274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23326-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butynoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-butynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Methyl 2-butynoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-butynoate, a versatile reagent in organic synthesis, presents a unique combination of functionality that makes it a valuable building block in the development of complex molecules. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed spectroscopic data, and a representative experimental protocol for its synthesis. The information is presented to support its application in research and development, particularly in the fields of medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a colorless to yellowish liquid with a characteristically fruity odor.[1] It is soluble in many organic solvents but demonstrates insolubility in water.[1] A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₆O₂ | [2] |

| Molecular Weight | 98.10 g/mol | [2] |

| CAS Number | 23326-27-4 | [2] |

| Boiling Point | 76-77 °C (at 80 mmHg) | [3] |

| Density | 0.98 g/cm³ | [3] |

| Refractive Index | 1.436 - 1.438 | [3] |

| Flash Point | 45 °C | [3] |

| InChIKey | UJQCANQILFWSDJ-UHFFFAOYSA-N | [4][5] |

| Canonical SMILES | CC#CC(=O)OC | [2] |

Chemical Structure

The structure of this compound features a terminal methyl group, an internal alkyne, and a methyl ester functionality. This arrangement of functional groups provides multiple sites for chemical modification.

Spectroscopic Data

The structural features of this compound are well-defined by various spectroscopic techniques. The following tables summarize the key data from ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.0 | s | -C≡C-CH₃ | |

| ~3.7 | s | -O-CH₃ |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| ~4.0 | -C≡C-C H₃ | |

| ~52.0 | -O-C H₃ | |

| ~73.0 | -C ≡C-CH₃ | |

| ~85.0 | -C≡C -CH₃ | |

| ~154.0 | C =O |

Note: Predicted chemical shifts based on typical values for similar functional groups.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2240 | C≡C stretch |

| ~1715 | C=O stretch (ester) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 98 | Molecular Ion [M]⁺ |

| 83 | [M - CH₃]⁺ |

| 69 | [M - OCH₃]⁺ |

| 53 | [M - COOCH₃]⁺ |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A common and straightforward method for the preparation of this compound is the Fischer esterification of 2-butynoic acid with methanol (B129727), using a strong acid catalyst.

Materials:

-

2-Butynoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Magnesium sulfate (B86663) (anhydrous)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-butynoic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Reactivity and Applications

This compound is a valuable precursor in various organic transformations. Its electron-deficient alkyne, conjugated to the ester group, makes it an excellent dienophile in Diels-Alder reactions for the construction of six-membered rings.[6] It can also undergo nucleophilic additions and reductions at the alkyne, as well as reactions involving the ester functionality.

Diels-Alder Reaction

A representative example is the [4+2] cycloaddition with a diene, such as cyclopentadiene, to form a bicyclic adduct. This reaction is a powerful tool for generating molecular complexity.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a functionally rich small molecule with well-characterized chemical and physical properties. Its utility as a synthetic intermediate, particularly in cycloaddition reactions, makes it a valuable tool for chemists in academia and industry. This guide provides the essential technical information to facilitate its safe and effective use in the laboratory.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Methyl but-2-ynoate | C5H6O2 | CID 141019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 23326-27-4 [amp.chemicalbook.com]

- 4. This compound(23326-27-4) 1H NMR [m.chemicalbook.com]

- 5. This compound(23326-27-4) IR Spectrum [chemicalbook.com]

- 6. This compound | 23326-27-4 [chemicalbook.com]

Methyl 2-butynoate: A Technical Guide for Researchers

CAS Number: 23326-27-4 Molecular Weight: 98.10 g/mol [1]

This technical guide provides an in-depth overview of methyl 2-butynoate, a versatile reagent in organic synthesis, with a particular focus on its applications in drug discovery and development. This document outlines its chemical and physical properties, spectroscopic data, synthesis, and key reactions, including detailed experimental protocols.

Chemical and Physical Properties

This compound, also known as methyl tetrolate, is a colorless to yellow liquid with a fruity odor.[2] It is soluble in organic solvents but insoluble in water.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₆O₂ | [2][3][4] |

| CAS Number | 23326-27-4 | [3][4] |

| Molecular Weight | 98.10 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid | [2] |

| Boiling Point | 140.9 ± 9.0 °C at 760 mmHg | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Flash Point | 45.0 °C | |

| Refractive Index | 1.4360 to 1.4380 (20°C, 589 nm) | |

| Solubility | Soluble in organic solvents, insoluble in water | [2] |

Spectroscopic Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | The proton nuclear magnetic resonance (¹H NMR) spectrum shows characteristic signals for the two methyl groups. |

| ¹³C NMR | The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum displays signals for the five distinct carbon atoms, including the two sp-hybridized carbons of the alkyne and the carbonyl carbon of the ester. |

| Infrared (IR) Spectroscopy | The infrared (IR) spectrum exhibits a strong absorption band for the C=O stretching of the ester group and a characteristic absorption for the C≡C triple bond. |

| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis of this compound

This compound is commonly synthesized via the Fischer esterification of 2-butynoic acid with methanol (B129727) in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of 2-Butynoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-butynoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) to the solution.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation to yield pure this compound.

Caption: Synthesis of this compound via Fischer Esterification.

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis due to the reactivity of its electron-deficient alkyne, which can participate in a variety of chemical transformations. It is particularly useful in the construction of complex molecules, including heterocyclic compounds and carbocycles, which are often key scaffolds in drug molecules.

Diels-Alder Reaction

This compound can act as a dienophile in Diels-Alder reactions to form six-membered rings. The electron-withdrawing nature of the ester group activates the alkyne for [4+2] cycloaddition with a wide range of dienes.

Experimental Protocol: Diels-Alder Reaction of this compound

-

Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound and the diene in a suitable solvent (e.g., toluene (B28343) or xylene).

-

Reaction: Heat the reaction mixture to the desired temperature (often ranging from 80 to 150 °C) and stir for several hours to days. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired Diels-Alder adduct.

References

An In-depth Technical Guide to the Synthesis and Preparation of Methyl 2-butynoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of Methyl 2-butynoate, a valuable reagent and building block in organic synthesis. This document details the most common and effective synthetic methodologies, including the classic Fischer esterification of 2-butynoic acid and an alternative route involving the alkylation of a propyne (B1212725) precursor. Each method is presented with a detailed experimental protocol, a summary of reaction parameters, and expected outcomes. Furthermore, this guide includes a thorough characterization of this compound, featuring a compilation of its key physical and spectroscopic properties. The information is structured to be a practical resource for researchers in academia and the pharmaceutical industry, facilitating the efficient and reliable preparation of this important chemical intermediate.

Introduction

This compound, also known as methyl tetrolate, is an α,β-acetylenic ester with the chemical formula C₅H₆O₂. Its structure, featuring a reactive carbon-carbon triple bond conjugated with an ester functionality, makes it a versatile synthon for a variety of organic transformations. It serves as a key starting material for the synthesis of complex heterocyclic compounds, natural products, and pharmaceutical intermediates. The controlled and efficient synthesis of this compound is therefore of significant interest to the scientific community. This guide aims to provide a detailed and practical resource for the laboratory-scale preparation of this compound.

Synthetic Methodologies

Several synthetic routes to this compound have been reported in the literature. This guide will focus on two of the most practical and widely applicable methods:

-

Method 1: Fischer-Speier Esterification of 2-Butynoic Acid. This is a direct and cost-effective method that involves the acid-catalyzed reaction of 2-butynoic acid with methanol (B129727).

-

Method 2: Synthesis from Propyne and Methyl Chloroformate. This approach involves the deprotonation of propyne to form a lithium acetylide, which then acts as a nucleophile to attack methyl chloroformate.

The choice of method will depend on the availability of starting materials, desired scale, and the specific requirements of the research project.

Comparative Analysis of Synthetic Methods

The following table summarizes the key quantitative data for the two primary synthetic methods described in this guide, allowing for a direct comparison of their efficiency and reaction conditions.

| Parameter | Method 1: Fischer-Speier Esterification | Method 2: Synthesis from Propyne |

| Starting Materials | 2-Butynoic acid, Methanol | Propyne, n-Butyllithium, Methyl chloroformate |

| Catalyst/Reagent | Concentrated Sulfuric Acid | - |

| Solvent | Methanol (reagent and solvent) | Anhydrous Diethyl Ether or THF |

| Reaction Temperature | Reflux (approx. 65 °C) | -78 °C to room temperature |

| Reaction Time | 4-8 hours | 2-4 hours |

| Typical Yield | 80-90% | 70-85% |

| Purification Method | Extraction and Distillation | Extraction and Distillation |

Experimental Protocols

Method 1: Fischer-Speier Esterification of 2-Butynoic Acid

This protocol details the synthesis of this compound from 2-butynoic acid and methanol using sulfuric acid as a catalyst.

Materials:

-

2-Butynoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 2-butynoic acid (1.0 equivalent).

-

Add a large excess of anhydrous methanol (10-20 equivalents), which also serves as the solvent.

-

Carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the stirring solution.

-

Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65 °C) for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Transfer the residue to a separatory funnel and dilute with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO₂ evolution), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.

Method 2: Synthesis from Propyne and Methyl Chloroformate

This protocol describes the synthesis of this compound starting from propyne. A related procedure for a substituted analogue is well-documented in Organic Syntheses, and this protocol is adapted from that reliable source.[1]

Materials:

-

Propyne (gas or condensed liquid)

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl chloroformate

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated ammonium (B1175870) chloride solution (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Low-temperature thermometer

-

Dropping funnel

-

Syrringes and needles

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Dry ice/acetone bath

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Set up a dry, three-necked round-bottom flask under an inert atmosphere of nitrogen or argon.

-

Add anhydrous diethyl ether or THF to the flask and cool it to -78 °C using a dry ice/acetone bath.

-

Bubble a known amount of propyne gas through the cold solvent or add a pre-condensed amount of liquid propyne.

-

Slowly add a stoichiometric amount of n-butyllithium in hexanes to the solution via syringe while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to ensure complete formation of the lithium propynide.

-

In a separate, dry dropping funnel, place a solution of methyl chloroformate (1.0 equivalent) in the same anhydrous solvent.

-

Add the methyl chloroformate solution dropwise to the lithium propynide suspension at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding saturated ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether or THF.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Visualization of Workflows and Mechanisms

Fischer-Speier Esterification Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Fischer-Speier esterification.

References

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of Methyl 2-butynoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-butynoate (methyl tetrolate) is a versatile and highly reactive building block in organic synthesis. Its unique electronic structure, characterized by an electron-deficient carbon-carbon triple bond conjugated with a carbonyl group, makes it susceptible to a wide array of chemical transformations. This guide provides a comprehensive overview of the core reactivity and reaction mechanisms of this compound, with a focus on its applications in the synthesis of complex molecules relevant to drug discovery and development. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for researchers in the field.

Introduction

This compound (C₅H₆O₂) is a colorless liquid with the CAS number 23326-27-4.[1][2][3] Its structure features a terminal methyl group, a carbon-carbon triple bond, and a methyl ester functionality. This arrangement of functional groups results in a polarized molecule with multiple reactive sites, making it a valuable precursor for the synthesis of a diverse range of organic compounds, including heterocycles and carbocycles.[4][5][6] The electron-withdrawing nature of the ester group activates the alkyne for nucleophilic attack, while the triple bond itself can participate in various pericyclic reactions. This guide will delve into the key reaction classes of this compound, providing detailed insights into their mechanisms and practical application.

Cycloaddition Reactions

The electron-deficient alkyne of this compound makes it an excellent dienophile and dipolarophile in cycloaddition reactions, providing access to a variety of cyclic structures.

Diels-Alder Reaction ([4+2] Cycloaddition)

This compound can react with conjugated dienes in a [4+2] cycloaddition to form substituted cyclohexadiene derivatives. These reactions are typically thermally promoted and follow a concerted mechanism.[7][8]

Reaction Scheme:

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene (B3395910)

-

Materials: this compound, dicyclopentadiene (B1670491), sealed reaction tube.

-

Procedure: In a sealed reaction tube, this compound (1.0 equiv) and dicyclopentadiene (1.1 equiv) are combined. The tube is securely sealed and heated to 180-185 °C for the specified reaction time.[9] Upon cooling, the reaction mixture is dissolved in a suitable organic solvent (e.g., ethyl acetate) for analysis and purification by column chromatography.

1,3-Dipolar Cycloaddition

This compound is a competent dipolarophile in 1,3-dipolar cycloadditions with a variety of 1,3-dipoles, such as azides and nitrile oxides, to yield five-membered heterocyclic rings.[12] The reaction with azides, in particular, is a cornerstone of "click chemistry" for the synthesis of 1,2,3-triazoles.[13][14][15][16][17][18]

Reaction Scheme (with Benzyl (B1604629) Azide):

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Materials: this compound, benzyl azide (B81097), copper(II) sulfate (B86663) pentahydrate, sodium ascorbate (B8700270), solvent (e.g., t-BuOH/H₂O).[12][19]

-

Procedure: To a solution of this compound (1.0 equiv) and benzyl azide (1.0 equiv) in a mixture of t-butanol and water is added sodium ascorbate (0.1 equiv) followed by copper(II) sulfate pentahydrate (0.01 equiv). The reaction mixture is stirred at room temperature until completion (monitored by TLC). The product is then extracted with an organic solvent, dried, and purified by chromatography.

-

Quantitative Data: CuAAC reactions are known for their high efficiency, often providing near-quantitative yields of the triazole product.[16][20]

Nucleophilic Addition Reactions

The electron-deficient nature of the alkyne in this compound makes it highly susceptible to nucleophilic attack, primarily through a conjugate or Michael-type addition.[21]

Michael Addition of Amines (Aza-Michael Addition)

Amines readily undergo conjugate addition to this compound to form β-enamino esters. The reaction is typically base-catalyzed or can proceed thermally.

Reaction Scheme (with Morpholine):

Experimental Protocol: Aza-Michael Addition of Morpholine (B109124)

-

Materials: this compound, morpholine, aprotic solvent (e.g., acetonitrile).

-

Procedure: To a solution of this compound (1.0 equiv) in acetonitrile, morpholine (1.1 equiv) is added.[19] The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

-

Quantitative Data:

| Nucleophile | Conditions | Yield (%) | Reference |

| Morpholine | Acetonitrile, rt | High (qualitative) | [19] |

| Piperidine | Neat, rt | High (qualitative) | General knowledge |

Michael Addition of Thiols (Thia-Michael Addition)

Thiols are excellent nucleophiles for conjugate addition to activated alkynes. In the presence of a base catalyst, such as triethylamine, thiols add to this compound to afford β-thio-α,β-unsaturated esters.[13]

Reaction Scheme (with Thiophenol):

Me-C≡C-COOMe --(1. LiAlH₄, Et₂O; 2. H₃O⁺)--> Me-C≡C-CH₂OH

Me-C≡C-COOMe + 2 MeMgBr → Me-C≡C-C(Me)₂-OMgBr --(H₃O⁺)--> Me-C≡C-C(Me)₂-OH

Me-C≡C-COOMe + H₂C=CH₂ + CO --(Co₂(CO)₈)--> 4-Methyl-5-methoxycarbonyl-cyclopent-2-en-1-one

Me-C≡C-COOMe + H₂N-NH₂ → 3-Methyl-1H-pyrazol-5(4H)-one

References

- 1. Stereochemistry of the Diels–Alder reaction: reaction of dienophiles with cyclopentadiene and methylcyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. researchgate.net [researchgate.net]

- 4. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 23326-27-4 [chemicalbook.com]

- 6. Michael Addition [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. global-sci.com [global-sci.com]

- 17. Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Data of Methyl 2-butynoate

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 23326-27-4), a key building block in organic synthesis. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with the experimental protocols for data acquisition.

Molecular Structure and Properties

-

Chemical Name: this compound

-

Synonyms: Methyl tetrolate, 2-Butynoic acid methyl ester

Spectroscopic Data Summary

The following sections provide a detailed analysis of the spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.72 | Singlet | 3H | O-CH₃ |

| 1.99 | Singlet | 3H | C≡C-CH₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 154.2 | C=O |

| 85.3 | C≡C-CH₃ |

| 72.8 | C≡C-CH₃ |

| 52.4 | O-CH₃ |

| 3.8 | C≡C-CH₃ |

Solvent: CDCl₃. Data sourced from public databases.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound was obtained from a neat liquid film.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-3000 | Medium | C-H stretch (sp³) |

| 2240 | Strong | C≡C stretch (alkyne) |

| 1715 | Strong | C=O stretch (ester) |

| 1435 | Medium | C-H bend (methyl) |

| 1250 | Strong | C-O stretch (ester) |

Technique: Neat liquid film[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here was obtained using electron ionization (EI).

Table 4: Mass Spectrometry Data (m/z) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 98 | 30 | [M]⁺ (Molecular Ion) |

| 67 | 100 | [M - OCH₃]⁺ |

| 53 | 15 | [C₄H₅]⁺ |

| 39 | 55 | [C₃H₃]⁺ |

Source: NIST Mass Spectrometry Data Center[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectra are acquired to elucidate the carbon-hydrogen framework of a molecule.[6]

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is filtered through a pipette with a cotton plug into a clean, dry 5 mm NMR tube.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer is used for data acquisition.[4]

-

¹H NMR Acquisition:

-

The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-pulse sequence is used with a 90° pulse width.

-

The spectral width is set to cover the range of 0-10 ppm.

-

An acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds are employed.

-

Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

-

The spectral width is set to 0-200 ppm.

-

A longer acquisition time and a larger number of scans (typically several hundred to thousands) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.

IR Spectroscopy Protocol

Infrared (IR) spectroscopy is employed to identify the functional groups within the molecule.

-

Sample Preparation: As this compound is a liquid, the spectrum is recorded from a "neat" sample.[7] A single drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.[7][8][9]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, is used.[4]

-

Data Acquisition:

-

A background spectrum of the clean salt plates is collected first.

-

The prepared sample is then placed in the spectrometer's sample holder.

-

The sample spectrum is recorded over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).[9]

-

-

Data Analysis: The absorption bands are analyzed to identify characteristic vibrations corresponding to the functional groups present in this compound.

Mass Spectrometry Protocol

Mass Spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of the compound.

-

Sample Introduction: For a volatile liquid like this compound, direct injection or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[10] For direct injection, a small amount of the sample is introduced into the ion source via a heated probe. In GC-MS, the sample is first separated on a GC column before entering the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds.[1] The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: The molecular ion peak ([M]⁺) confirms the molecular weight of the compound. The fragmentation pattern provides structural information by identifying stable fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 23326-27-4 [chemicalbook.com]

- 4. Methyl but-2-ynoate | C5H6O2 | CID 141019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. webassign.net [webassign.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. ursinus.edu [ursinus.edu]

- 10. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Methyl 2-butynoate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 2-butynoate (CAS No. 23326-27-4) is an unsaturated ester with applications in organic synthesis. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This guide aims to provide a foundational understanding of its solubility profile, despite the current lack of specific quantitative data in publicly accessible databases and scientific literature.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its expected behavior in different solvent environments.

| Property | Value | Reference |

| Molecular Formula | C₅H₆O₂ | [1][2] |

| Molecular Weight | 98.10 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 144-145 °C (at 760 mmHg) | |

| Density | 0.981 g/cm³ at 25 °C | |

| Refractive Index | 1.437 at 20 °C | |

| Flash Point | 45 °C (113 °F) | [1] |

| Water Solubility | Insoluble | |

| LogP (calculated) | 1.1 | [2] |

Qualitative Solubility Profile

Based on its chemical structure—a relatively small, polar ester with a nonpolar hydrocarbon backbone—this compound is expected to be soluble in a wide range of common organic solvents. It is generally understood to be insoluble in water. A qualitative assessment of its expected solubility is provided in Table 2. It is important to note that this information is predictive and should be confirmed by experimental determination.

| Solvent | Solvent Polarity | Expected Solubility | Rationale |

| Hexane | Nonpolar | Soluble | The alkyl chain of this compound has nonpolar character, favoring solubility in nonpolar alkane solvents. |

| Toluene (B28343) | Nonpolar (Aromatic) | Soluble | The nonpolar nature of toluene allows for favorable van der Waals interactions. |

| Diethyl Ether | Slightly Polar | Very Soluble | The ether's slight polarity and ability to act as a hydrogen bond acceptor are compatible with the ester group. |

| Chloroform | Slightly Polar | Very Soluble | Chloroform is a good solvent for a wide range of organic compounds, including esters. |

| Dichloromethane | Polar Aprotic | Very Soluble | Its polarity is suitable for dissolving the polar ester functional group. |

| Ethyl Acetate | Polar Aprotic | Miscible | As both are esters of similar size, they are expected to be fully miscible. |

| Acetone (B3395972) | Polar Aprotic | Very Soluble | The polar carbonyl group of acetone interacts favorably with the ester group. |

| Ethanol (B145695) | Polar Protic | Very Soluble | The ability of ethanol to engage in hydrogen bonding and its alkyl character make it a good solvent for esters. |

| Methanol | Polar Protic | Very Soluble | Similar to ethanol, methanol's polarity and hydrogen bonding capabilities facilitate dissolution. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | As a strong polar aprotic solvent, DMSO is expected to dissolve this compound. |

| Water | Very Polar | Insoluble | The hydrophobic alkyl chain and the lack of strong hydrogen bond donating ability limit its solubility in water. |

Experimental Protocol for Solubility Determination

The following is a general but detailed methodology for determining the solubility of a liquid compound like this compound in an organic solvent.

4.1. Materials

-

This compound (analyte)

-

Selected organic solvents (reagent grade or higher)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Syringes and syringe filters (0.22 µm)

4.2. Procedure

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The exact amount should be recorded. "Excess" means that undissolved droplets of this compound should be visible.

-

Prepare triplicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow for the separation of the undissolved analyte.

-

To ensure complete separation of the saturated solution from the excess solute, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial.

-

Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using GC-FID or another validated analytical method to determine the concentration of this compound.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

Visualizations

The following diagrams illustrate the logical relationships in solubility and a typical experimental workflow.

Caption: Solubility based on solvent polarity.

Caption: General experimental workflow.

Conclusion

While quantitative, experimentally determined solubility data for this compound in common organic solvents is not currently available in the surveyed literature, its physicochemical properties and structural similarity to other small esters suggest it is readily soluble in a wide range of nonpolar and polar organic solvents and insoluble in water. The provided general experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications. It is recommended that experimental validation be performed to establish quantitative solubility values for use in critical research and development activities.

References

Hazards and safety precautions for handling Methyl 2-butynoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hazards and necessary safety precautions for handling Methyl 2-butynoate (CAS No. 23326-27-4). This document is intended for laboratory personnel, researchers, and professionals in the field of drug development who may work with this compound. It outlines the known physical and chemical properties, toxicological data, and fire and explosion hazards. Detailed protocols for safe handling, storage, disposal, and emergency procedures are provided to minimize risk. This guide also includes representative experimental methodologies for assessing the hazards of similar chemical entities, in line with established OECD guidelines.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its flammability and its irritant properties upon contact with skin, eyes, and the respiratory system.

GHS Hazard Classification:

-

Flammable Liquids: Category 3[1]

-

Skin Irritation: Category 2[1]

-

Serious Eye Irritation: Category 2A[1]

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]

Signal Word: Warning[1]

Hazard Statements:

-

H226: Flammable liquid and vapor.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior and potential hazards.

| Property | Value | Reference |

| Molecular Formula | C₅H₆O₂ | --INVALID-LINK--[2] |

| Molecular Weight | 98.100 g/mol | --INVALID-LINK--[2] |

| Appearance | Clear, colorless to yellow liquid | --INVALID-LINK--[3] |

| Boiling Point | 140.9 ± 9.0 °C at 760 mmHg | --INVALID-LINK--[2] |

| Melting Point | -12 °C | --INVALID-LINK--[3] |

| Flash Point | 45.0 ± 0.0 °C | --INVALID-LINK--[2] |

| Density | 1.0 ± 0.1 g/cm³ | --INVALID-LINK--[2] |

| Vapor Pressure | 6.0 ± 0.3 mmHg at 25°C | --INVALID-LINK--[2] |

| Refractive Index | 1.424 | --INVALID-LINK--[2] |

| LogP | 1.43 | --INVALID-LINK--[2] |

Toxicological Information

Detailed toxicological studies on this compound are not widely available in the public domain. However, based on its classification, it is known to be an irritant. The following table summarizes the known toxicological endpoints.

| Hazard | Classification | Remarks |

| Acute Oral Toxicity | No data available | |

| Acute Dermal Toxicity | No data available | |

| Acute Inhalation Toxicity | No data available | May cause respiratory irritation.[1] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1] |

| Respiratory or Skin Sensitization | No data available | |

| Germ Cell Mutagenicity | No data available | |

| Carcinogenicity | No data available | |

| Reproductive Toxicity | No data available | |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation.[1] |

| Specific Target Organ Toxicity - Repeated Exposure | No data available | |

| Aspiration Hazard | No data available |

Fire and Explosion Hazards

This compound is a flammable liquid and its vapor can form explosive mixtures with air.

| Hazard Parameter | Value/Information |

| Flash Point | 45.0 °C |

| Extinguishing Media | Use dry chemical, CO₂, water spray, or alcohol-resistant foam. |

| Unsuitable Extinguishing Media | Do not use a solid water stream as it may scatter and spread the fire. |

| Specific Hazards | Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated. |

| Hazardous Combustion Products | Carbon oxides (CO, CO₂). |

Experimental Protocols

Detailed experimental data for this compound is not publicly available. The following are representative protocols based on OECD guidelines for assessing the hazards of a similar chemical.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

Objective: To determine the acute oral toxicity (LD50) of a substance.

Principle: A sequential testing method where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method minimizes the number of animals required to obtain a statistically significant result.

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used. Animals are acclimatized to laboratory conditions for at least 5 days.

-

Housing and Feeding: Animals are housed individually. Food is withheld overnight before dosing, but water is available ad libitum.

-

Dose Preparation: The test substance is typically administered via gavage in a suitable vehicle. If not water-soluble, an oil such as corn oil may be used.

-

Dosing: A single animal is dosed at a starting dose level just below the best preliminary estimate of the LD50.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing:

-

If the animal survives, the next animal is dosed at a higher dose level.

-

If the animal dies, the next animal is dosed at a lower dose level.

-

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes of the series of tests.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Guideline 439)

Objective: To determine the potential of a substance to cause skin irritation.[4]

Principle: This in vitro method uses a reconstructed human epidermis model that mimics the properties of the upper layers of human skin.[4] The irritancy of a chemical is assessed by its effect on cell viability.[5]

Methodology:

-

Test System: A commercially available Reconstructed Human Epidermis (RhE) model is used.

-

Preparation: The RhE tissues are pre-incubated in a sterile, defined medium.

-

Application of Test Substance: A small amount of the test substance is applied topically to the surface of the RhE tissue.

-

Exposure: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes).

-

Post-Exposure Incubation: After exposure, the tissues are thoroughly rinsed and incubated in fresh medium for a further period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined by the MTT assay. Viable cells reduce the yellow MTT tetrazolium salt to a blue formazan (B1609692) product, which is then extracted and quantified by measuring its optical density.

-

Data Analysis: The viability of the treated tissues is expressed as a percentage of the viability of the negative control tissues. A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%).[6]

Flash Point Determination - Closed-Cup Method (Based on ASTM D93)

Objective: To determine the lowest temperature at which the vapor of a liquid can ignite.

Principle: The sample is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid surface. The flash point is the lowest temperature at which a flash is observed.

Methodology:

-

Apparatus: A Pensky-Martens closed-cup tester is used.

-

Sample Preparation: The sample is cooled to at least 18°C below the expected flash point.

-

Procedure:

-

The sample is placed in the test cup to the specified level.

-

The lid is secured, and the sample is heated at a slow, constant rate while being stirred.

-

The ignition source is applied at specified temperature intervals by dipping it into the vapor space.

-

-

Determination of Flash Point: The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.

-

Barometric Pressure Correction: The observed flash point is corrected to the standard atmospheric pressure.

Safe Handling and Storage

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Use explosion-proof electrical, ventilating, and lighting equipment.[7]

-

Ensure eyewash stations and safety showers are readily accessible.[7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.

Handling Procedures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[7] - No smoking.

-

Ground and bond containers and receiving equipment to prevent static discharge.[7]

-

Use only non-sparking tools.[7]

-

Avoid breathing vapors or mist.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.[7]

-

Keep containers tightly closed when not in use.

-

Store in a flammable liquids storage cabinet.

-

Incompatible materials to avoid include acids, bases, and strong oxidizing agents.[7]

Emergency Procedures

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill and Leak Procedures:

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Large Spills: Evacuate the area and prevent entry. Remove all sources of ignition. Contain the spill and prevent it from entering drains or waterways. Use a non-sparking tool to collect the absorbed material.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow this chemical to enter the environment.

Visualizations

Caption: Hazard identification and mitigation workflow for this compound.

Caption: General experimental workflow for toxicity testing of a chemical.

References

- 1. Methyl but-2-ynoate | C5H6O2 | CID 141019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:23326-27-4 | Chemsrc [chemsrc.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. mbresearch.com [mbresearch.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2-butynoate for Researchers and Drug Development Professionals

Introduction: Methyl 2-butynoate, also known as methyl tetrolate, is a versatile reagent in organic synthesis, prized for its reactivity as a dienophile and its utility as a building block for more complex molecules. This technical guide provides comprehensive information on its commercial availability, key suppliers, and a detailed experimental protocol for a representative synthetic application.

Commercial Availability and Suppliers of this compound

For researchers and drug development professionals, sourcing high-quality this compound is crucial for reproducible and reliable experimental outcomes. A variety of chemical suppliers offer this reagent in different purities and quantities. The following table summarizes the commercial availability of this compound from several key suppliers.

| Supplier | Purity/Grade | Available Quantities |

| Thermo Scientific Chemicals | 97% | 1 g, 5 g, 25 g[1][2] |

| Fisher Scientific | 97% | 1 g, 5 g[3] |

| Sigma-Aldrich | ≥98% (for a related compound, Methyl 2-methylbutyrate) | 100 g, 1 kg, 4 kg, 20 kg |

| ChemicalBook | 98% | Inquire for pricing and quantities[4] |

| MySkinRecipes | 97% | 1 g, 5 g, 25 g, 100 g[5] |

| Chemsrc | 96.0% | 1 g[6] |

| Chongqing Chemdad Co., Ltd | 96% | Inquire for details[7] |

Synthetic Applications: The Diels-Alder Reaction

This compound is an excellent dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. Its electron-withdrawing ester group activates the alkyne for reaction with a wide range of dienes, providing a straightforward route to substituted cyclohexadiene derivatives. These products can serve as versatile intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

Experimental Protocol: Diels-Alder Reaction of this compound with a Substituted Diene

This section details a representative experimental protocol for the Diels-Alder reaction between this compound and a generic substituted diene. This procedure is based on established methodologies for similar cycloaddition reactions and can be adapted for specific dienes with appropriate optimization.

Reaction Scheme:

Caption: General scheme of the Diels-Alder reaction.

Materials:

-

This compound (dienophile)

-

Substituted diene (e.g., 2,3-dimethyl-1,3-butadiene)

-

Toluene (anhydrous)

-

Hydroquinone (B1673460) (inhibitor, optional)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl acetate (B1210297) (for chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted diene (1.0 equivalent).

-

Addition of Reagents: Dissolve the diene in a minimal amount of anhydrous toluene. To this solution, add this compound (1.1 equivalents). A small amount of hydroquinone can be added to inhibit polymerization, especially if the reaction is to be performed at high temperatures for an extended period.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C for toluene) and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), the reaction mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically used as the eluent to isolate the desired cycloadduct.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for the Diels-Alder reaction of this compound.

Caption: Experimental workflow for the Diels-Alder reaction.

This technical guide provides a foundational understanding of the commercial landscape and a key synthetic application of this compound. The provided experimental protocol serves as a starting point for researchers to explore the rich chemistry of this versatile building block in their drug discovery and development endeavors. As with any chemical reaction, appropriate safety precautions should be taken, and the reaction conditions may require optimization depending on the specific substrates used.

References

- 1. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound | 23326-27-4 [chemicalbook.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound | CAS#:23326-27-4 | Chemsrc [chemsrc.com]

- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

A Technical Guide to the Fundamental Reactions of Methyl 2-butynoate for Researchers and Drug Development Professionals

Introduction: Methyl 2-butynoate, a versatile acetylenic ester, serves as a valuable building block in organic synthesis, enabling the construction of a diverse array of molecular architectures. Its reactivity is characterized by the electrophilic nature of the carbon-carbon triple bond, which is further activated by the adjacent electron-withdrawing methyl ester group. This guide provides an in-depth exploration of the core reactions of this compound, including cycloaddition reactions, Michael additions, reactions with organometallic reagents, and reduction reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and drug development.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. This compound, as an activated alkyne, readily participates in several types of cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction)

This compound can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form substituted cyclohexadiene derivatives. The reaction proceeds in a concerted fashion, and the regioselectivity is governed by the electronic properties of the diene and dienophile.

Representative Reaction: Diels-Alder Reaction with 2,3-Dimethyl-1,3-butadiene (B165502)

While a specific protocol for this compound with 2,3-dimethyl-1,3-butadiene was not found, a closely related and well-documented procedure for the reaction of maleic anhydride (B1165640) with 2,3-dimethyl-1,3-butadiene provides a representative experimental workflow.[1] This reaction is known to be highly efficient and stereoselective.

| Reactants | Product | Conditions | Yield | Reference |

| 2,3-Dimethyl-1,3-butadiene, Maleic anhydride | 4,5-Dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride | Hand warmth, then exothermic to ~100 °C | N/A | [1] |

Experimental Protocol (Adapted from a similar reaction):

-

To 1.0 g of maleic anhydride in a 125 mL Erlenmeyer flask, add the freshly prepared 2,3-dimethyl-1,3-butadiene.

-

Warm the reaction mixture gently with your hands.

-

An exothermic reaction should commence, raising the temperature to approximately 100 °C.

-

After the reaction subsides, allow the mixture to cool to room temperature.

-

Recrystallize the product from a suitable solvent system (e.g., hexanes) to obtain the purified Diels-Alder adduct.

Caption: Diels-Alder reaction of this compound.

[3+2] Cycloaddition (Dipolar Cycloaddition)

This compound is an excellent dipolarophile in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles such as azides and nitrile oxides to form five-membered heterocyclic rings. These reactions are highly regioselective and are fundamental in the synthesis of pyrazoles and isoxazoles.

Representative Reaction: Synthesis of a Pyrazole (B372694) Derivative

The reaction of acetylenic esters with hydrazines is a classic method for the synthesis of pyrazoles. A well-documented procedure for the reaction of dimethyl acetylenedicarboxylate (B1228247) (a close analog of this compound) with phenylhydrazine (B124118) provides a reliable protocol.

| Reactants | Product | Conditions | Yield | Reference |

| Phenylhydrazine, Dimethyl acetylenedicarboxylate | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Toluene (B28343)/DCM (1:1), reflux, 2 h | N/A |

Experimental Protocol (Adapted from a similar reaction):

-

In a round-bottom flask, dissolve phenylhydrazine (2 mmol) in a 1:1 mixture of toluene and dichloromethane (B109758) (10 mL).

-

Add dimethyl acetylenedicarboxylate (2 mmol) to the solution.

-

Reflux the reaction mixture for 2 hours, monitoring the progress by thin-layer chromatography.

-

After completion, remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from ethanol (B145695) to obtain the pure pyrazole derivative.

Caption: Synthesis of pyrazoles from this compound.

Michael (Conjugate) Addition

The electron-deficient triple bond of this compound is susceptible to nucleophilic attack at the β-carbon in a Michael-type or conjugate addition. This reaction is a powerful method for carbon-carbon and carbon-heteroatom bond formation.

Addition of Amines

Primary and secondary amines add to this compound to form β-enamino esters. The reaction is typically highly stereoselective, yielding the E-isomer.

Representative Reaction: Synthesis of Methyl 3-aminobut-2-enoate

A standard method for the synthesis of β-enamino esters involves the reaction of a β-ketoester with an amine source. The reaction of methyl acetoacetate (B1235776) with ammonium (B1175870) acetate (B1210297) provides a good model for the addition of ammonia (B1221849) to an activated triple bond system.[2]

| Reactants | Product | Conditions | Yield | Reference |

| Methyl acetoacetate, Ammonium acetate | Methyl 3-aminobut-2-enoate | N/A (Improved from published methods) | N/A | [2] |

Experimental Protocol (Conceptual):

-

Dissolve this compound in a suitable solvent (e.g., methanol).

-

Add a solution of the amine (e.g., ammonia in methanol (B129727) or a primary/secondary amine) to the flask.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Caption: Michael addition of an amine to this compound.

Addition of Organometallic Reagents

Organocuprates (Gilman reagents) are particularly effective for the conjugate addition of alkyl and aryl groups to α,β-unsaturated carbonyl compounds, including acetylenic esters. This reaction proceeds with high stereoselectivity to afford the corresponding β-substituted α,β-unsaturated esters.

Representative Reaction: Conjugate Addition of Lithium Dimethylcuprate

The conjugate addition of organocuprates to α,β-unsaturated esters is a well-established transformation.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |

| This compound | Lithium dimethylcuprate | Methyl 3-methyl-2-butenoate | Diethyl ether or THF, low temperature | N/A | N/A |

Experimental Protocol (General):

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare the lithium dimethylcuprate solution by adding two equivalents of methyllithium (B1224462) to one equivalent of copper(I) iodide in diethyl ether at 0 °C.

-

Cool the cuprate (B13416276) solution to -78 °C.

-

Slowly add a solution of this compound in diethyl ether to the cuprate solution.

-

Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Caption: Organocuprate addition to this compound.

Reduction Reactions

The triple bond and the ester functionality of this compound can be selectively reduced using various reagents.

Catalytic Hydrogenation

Catalytic hydrogenation of the triple bond can lead to the corresponding alkene (methyl 2-butenoate) or alkane (methyl butanoate), depending on the catalyst and reaction conditions. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is commonly used for the stereoselective partial reduction of alkynes to cis-alkenes. Palladium on carbon (Pd/C) typically leads to the fully saturated product.

Representative Reaction: Catalytic Hydrogenation to Methyl Butanoate

| Reactant | Product | Catalyst | Conditions | Yield | Reference |

| This compound | Methyl butanoate | Pd/C | H₂ (balloon), suitable solvent (e.g., ethanol) | High | N/A |

Experimental Protocol (General):

-

Dissolve this compound in a suitable solvent (e.g., ethanol) in a round-bottom flask.

-

Carefully add a catalytic amount of 10% palladium on carbon.

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the product.

Caption: Catalytic hydrogenation of this compound.

Reduction of the Ester Group

The ester functionality can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction typically also reduces the alkyne. Reduction with diisobutylaluminium hydride (DIBAL-H) at low temperatures can selectively reduce the ester to an aldehyde.

Representative Reaction: Reduction to 2-Butyn-1-ol (B121050)

While a specific protocol for the reduction of this compound to 2-butyn-1-ol was not found, the reduction of esters to alcohols with LiAlH₄ is a standard and reliable transformation.

| Reactant | Product | Reagent | Conditions | Yield | Reference |

| This compound | 2-Butyn-1-ol | LiAlH₄ | Anhydrous ether or THF, followed by aqueous workup | High | N/A |

Experimental Protocol (General):

-

To a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, slowly add a solution of this compound in the same solvent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with ether.

-

Dry the combined organic filtrate over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the alcohol.

Caption: Reduction of this compound to 2-Butyn-1-ol.

Conclusion

This compound is a highly versatile reagent that undergoes a variety of fundamental organic reactions, making it a valuable tool for the synthesis of complex molecules in academic and industrial research. The protocols and data presented in this guide provide a solid foundation for its application in cycloadditions, Michael additions, and reduction reactions. The ability to form diverse carbocyclic and heterocyclic structures, as well as to introduce functional groups through conjugate addition and subsequent transformations, underscores the importance of this building block in modern organic synthesis and drug discovery.

References

The Role of Methyl 2-butynoate as a Key Chemical Intermediate in Organic Synthesis: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-butynoate, a versatile and highly reactive chemical intermediate, holds a significant position in the landscape of modern organic synthesis. Its unique structural features, characterized by an electron-deficient triple bond conjugated to a methyl ester, render it an exceptional substrate for a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the pivotal role of this compound in the synthesis of complex organic molecules, with a particular focus on its applications in the construction of carbocyclic and heterocyclic frameworks. This document details the key reactions of this compound, including Michael additions, cycloaddition reactions, and palladium-catalyzed cross-coupling reactions, providing in-depth experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound (also known as methyl tetrolate) is a colorless liquid with the chemical formula C₅H₆O₂.[1] Its utility as a chemical intermediate is primarily derived from the electrophilic nature of the carbon-carbon triple bond, which is activated by the adjacent electron-withdrawing methyl ester group. This activation facilitates a wide range of nucleophilic and pericyclic reactions, making it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds.[2] This guide will explore the core reactivity of this compound and provide practical, detailed methodologies for its application in key synthetic transformations.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value |

| Molecular Formula | C₅H₆O₂ |

| Molecular Weight | 98.10 g/mol |

| CAS Number | 23326-27-4 |

| Boiling Point | 145-147 °C |

| Density | 1.01 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.437 |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 3.75 (s, 3H, OCH₃), 2.05 (s, 3H, CH₃)

-

¹³C NMR (CDCl₃, 100 MHz): δ 154.5 (C=O), 85.1 (C≡C), 72.9 (C≡C), 52.4 (OCH₃), 4.0 (CH₃)

-

IR (neat, cm⁻¹): 2240 (C≡C), 1715 (C=O, ester)

Key Reactions and Synthetic Applications

This compound participates in a variety of synthetically useful reactions. The following sections provide detailed insights into the most important transformations.

Michael Addition (Conjugate Addition)